![molecular formula C17H13ClO3 B14138420 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione CAS No. 89131-23-7](/img/structure/B14138420.png)
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a chlorine atom and an isopropoxy group attached to the anthracene-1,4-dione core, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione typically involves the chlorination of 3-hydroxyanthracene-1,4-dione followed by etherification with isopropyl alcohol. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the etherification step may be catalyzed by an acid such as sulfuric acid or a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinones or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene-1,4-dione derivatives.
Scientific Research Applications
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroanthracene-1,4-dione: Lacks the isopropoxy group, which may affect its reactivity and applications.
3-[(Propan-2-yl)oxy]anthracene-1,4-dione: Lacks the chlorine atom, which may influence its chemical behavior.
Anthracene-1,4-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione is unique due to the presence of both the chlorine atom and the isopropoxy group
Properties
CAS No. |
89131-23-7 |
|---|---|
Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
2-chloro-3-propan-2-yloxyanthracene-1,4-dione |
InChI |
InChI=1S/C17H13ClO3/c1-9(2)21-17-14(18)15(19)12-7-10-5-3-4-6-11(10)8-13(12)16(17)20/h3-9H,1-2H3 |
InChI Key |
JOSNJMSUSYKOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=O)C2=CC3=CC=CC=C3C=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


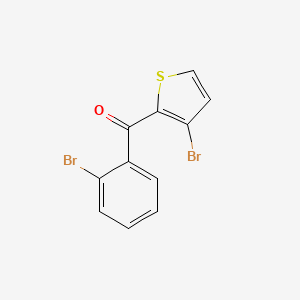
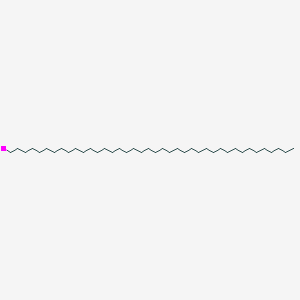
![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
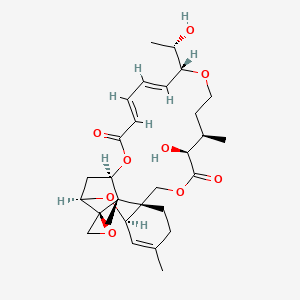
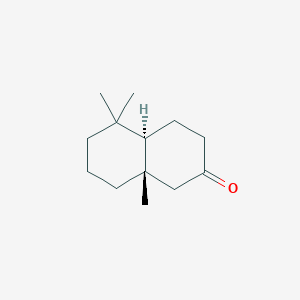
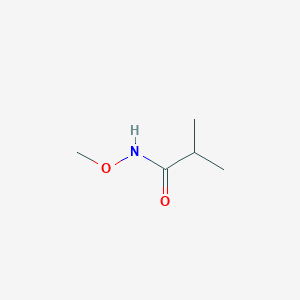
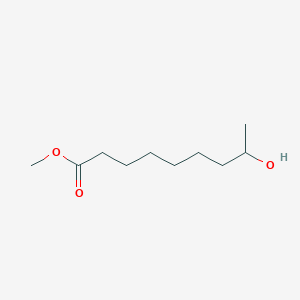
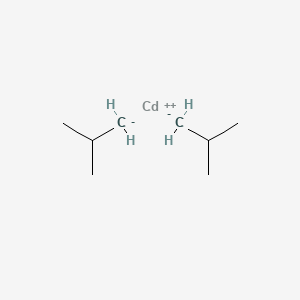
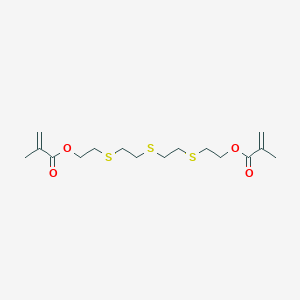
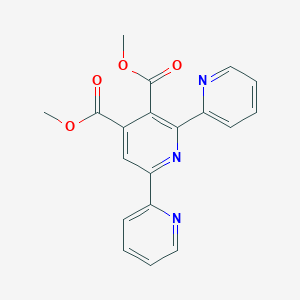
![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
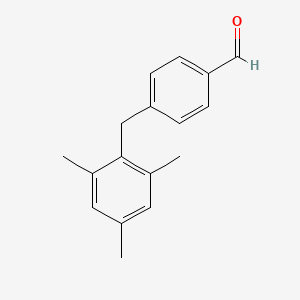
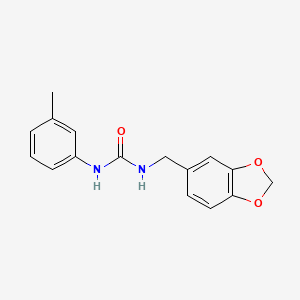
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
